molecular formula C7H13N B1394498 Spiro[2.4]heptan-1-amine CAS No. 17202-52-7

Spiro[2.4]heptan-1-amine

Cat. No.: B1394498
CAS No.: 17202-52-7
M. Wt: 111.18 g/mol
InChI Key: LZHAFTGZJJWVMP-UHFFFAOYSA-N
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Description

Spiro[24]heptan-1-amine is a unique organic compound characterized by its spirocyclic structure, where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro[2.4]heptan-1-amine can be synthesized through multiple synthetic routes. One common method involves the reaction of spiro[2.4]heptane-1-carboxylic acid with sodium azide, chloroformic acid ethyl ester, and triethylamine . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[2.4]heptan-1-one, while reduction could produce this compound derivatives with different substituents.

Scientific Research Applications

Spiro[2.4]heptan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which spiro[2.4]heptan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.3]hexan-5-one
  • Spiro[2.5]octan-6-ol
  • Spiro[cyclopropane-1,2′-steroids]

Uniqueness

Spiro[2.4]heptan-1-amine stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Compared to other spiro compounds, it offers a distinct combination of stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

spiro[2.4]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-6-5-7(6)3-1-2-4-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHAFTGZJJWVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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